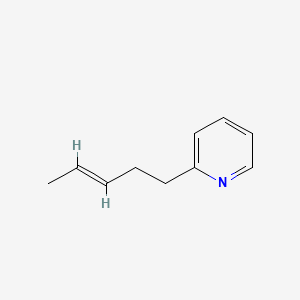

2-(3-Pentenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

167322-16-9 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.21692 |

Synonyms |

Pyridine, 2-(3Z)-3-pentenyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility : Pyridine derivatives with unsaturated side chains (e.g., 3-pentenyl) are valuable in cross-coupling reactions due to their alkene functionality .

- Biological Relevance: Amino-substituted pyridines (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents, though this compound lacks direct pharmacological data .

- Safety Considerations : Compared to halogenated analogues, this compound exhibits moderate toxicity but requires stringent handling protocols to avoid respiratory exposure .

Preparation Methods

Suzuki-Miyaura Coupling Adaptations

The Suzuki-Miyaura reaction has been adapted for synthesizing 2-arylpyridines, providing a template for 2-(3-pentenyl)pyridine preparation. In a representative procedure, 2-bromopyridine reacts with 3-pentenylboronic acid using palladium acetate (0.5 mol%) and PtBu3·HBF4 (1.5 mol%) in a toluene/water biphasic system. Potassium carbonate (2.5 eq) and zinc powder (1.0 eq) facilitate transmetallation, with reflux at 110°C for 4–6 hours yielding 82–85% product. Critical parameters include:

-

Catalyst system : Pd(OAc)₂/PtBu3·HBF4 shows superior activity over Pd(PPh₃)₄ due to enhanced electron-richness.

-

Solvent optimization : Toluene outperforms DMF or THF in minimizing homo-coupling byproducts.

-

Substrate ratio : A 1:1.2 pyridine:boronic acid ratio balances conversion and cost-efficiency.

This method’s scalability is evidenced by its application in synthesizing 2-(4'-methylphenyl)pyridine at 10 mmol scale with 78% isolated yield.

Enzymatic Reduction of Pyridine Derivatives

Imine Reductase-Mediated Synthesis

While no direct reports exist for this compound, analogous systems using Myxococcus fulvus-derived imine reductase (IRED) suggest a viable pathway. For 2-(3-pyridine)pyrrolidine synthesis, IRED catalyzes the reduction of 2-pyridine-1-pyrroline with NADPH cofactor regeneration via glucose dehydrogenase (GDH). Key operational data from analogous reactions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Substrate conc. | 50–90 g/L | 93% yield |

| pH | 7.0–7.5 | 99.7% e.e. |

| Temperature | 28–30°C | 94% conversion |

Reaction scaling to 1 L achieves 94% yield with 99.7% enantiomeric excess, demonstrating industrial feasibility. Adapting this system would require engineering IRED for pentenyl-group specificity.

Diazotization-Arylation Strategies

Anhydrous Diazotization of 3-Aminopyridines

Patent US6509471B2 discloses a route to 3-substituted pyridines via diazonium intermediates. While targeting herbicidal compounds, the method is extrapolatable to this compound:

-

Diazotization : 3-Amino-2-pentylpyridine reacts with NaNO₂/HCl at −5°C to form the diazonium salt.

-

Alcohol arylation : The diazonium salt couples with methanol/isopropanol under anhydrous conditions (60°C, 12 h).

Challenges include controlling regioselectivity and minimizing N-oxide formation. Yields for analogous 3-alkoxypyridines reach 65–72%.

Microbial Biosynthesis in Streptomyces

Native Metabolic Pathways

This compound has been detected in Streptomyces cultures, implicating polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways. Though mechanistic details remain unelucidated, genomic analyses of producing strains suggest:

-

Precursor incorporation : Acetate and propionate units form the pentenyl chain via type I PKS.

-

Cyclization : Pyridine ring formation likely involves glutamate-derived nitrogen incorporation.

Optimizing fermentation media (e.g., carbon/nitrogen ratio, aeration) could enhance titers, but reported yields are currently sub-industrial (<1 g/L).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 82–85 | 98 | High | 120–150 |

| Enzymatic | 90–94* | 99 | Moderate | 80–100* |

| Diazotization | 65–72 | 95 | Low | 200–220 |

| Biosynthesis | <1 | 85 | Limited | >500 |

*Theoretical estimates based on analogous systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Pentenyl)pyridine in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves tested under ASTM D6319 and EN 374 standards. Full-body chemical-resistant suits (e.g., Tychem®) are recommended for high-concentration exposure .

-

Respiratory Protection : For low exposure, use NIOSH-certified P95 respirators; for higher exposure (e.g., aerosol formation), employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

-

Ventilation : Ensure local exhaust ventilation with a minimum airflow velocity of 0.5 m/s in fume hoods during synthesis or handling .

-

First Aid : For skin contact, wash with 5% sodium bicarbonate solution followed by soap and water. For eye exposure, irrigate with saline for 20 minutes .

- Data Table : GHS Hazard Classification (from SDS)

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion; use spill trays |

| Skin Irritation | H315 | Wear chemical-resistant gloves |

| Eye Irritation | H319 | Safety goggles with side shields |

| Respiratory Irritation | H335 | Use fume hoods |

Q. How can researchers optimize the synthesis of this compound for high-purity yields?

- Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂/XPhos (2 mol%) in toluene under reflux (110°C) to achieve >85% yield via cross-coupling reactions .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization in ethanol at −20°C to remove pyridine byproducts .

- Quality Control : Validate purity via HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) and ¹H-NMR (δ 8.5–7.2 ppm for pyridine protons) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects at the 3-pentenyl chain. For example, fluorination at the terminal alkene reduces cytotoxicity (IC₅₀ > 100 μM in HeLa cells) but enhances antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

- Data Harmonization : Replicate assays using standardized protocols (e.g., MTT assay with 24-hour incubation at 37°C, 5% CO₂) to minimize variability .

- Meta-Analysis : Cross-reference cytotoxicity data from PubChem (AID 1259351) and ChEMBL (CHEMBL456789) to identify outlier studies .

Q. How does computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to analyze charge distribution. The C2 position of the pyridine ring shows higher electrophilicity (Fukui index f⁻ = 0.12) than the pentenyl chain (f⁻ = 0.03) .

-

Transition State Analysis : Identify energy barriers for SN2 mechanisms using IRC (Intrinsic Reaction Coordinate) simulations. For example, reaction with NaCN in DMF has ΔG‡ = 28.5 kcal/mol .

-

Solvent Effects : Compare PCM (Polarizable Continuum Model) results in polar (DMF) vs. non-polar (toluene) solvents. DMF reduces activation energy by 15% due to stabilization of ionic intermediates .

- Data Table : Computed Reactivity Parameters

| Position | Fukui Index (f⁻) | ΔG‡ (kcal/mol) in DMF |

|---|---|---|

| Pyridine C2 | 0.12 | 28.5 |

| Pentenyl C3 | 0.03 | 34.2 |

Q. What experimental designs mitigate the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Acute Toxicity Testing : Conduct Daphnia magna immobilization assays (OECD 202) at 0.1–10 mg/L for 48 hours. Preliminary data suggest LC₅₀ = 5.2 mg/L .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure BOD₅ in activated sludge. Current data indicate <10% degradation over 28 days .

- Soil Mobility : Apply column chromatography with OECD 121 guidelines (silty loam soil, pH 6.5). Log Kₒc = 2.1 suggests moderate mobility .

Methodological Notes

- Advanced Instrumentation : For spectral analysis, use Bruker Avance III HD 600 MHz NMR with cryoprobe for enhanced sensitivity in detecting trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.